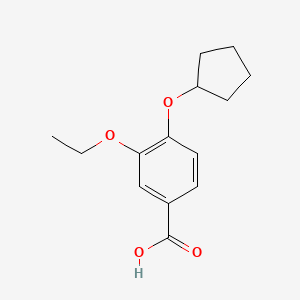
4-(Cyclopentyloxy)-3-ethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopentyloxy)-3-ethoxybenzoic acid is an organic compound with the molecular formula C14H18O4 It is a derivative of benzoic acid, characterized by the presence of cyclopentyloxy and ethoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid typically involves the following steps:
Esterification: The starting material, 4-hydroxybenzoic acid, undergoes esterification with cyclopentanol in the presence of an acid catalyst to form 4-(Cyclopentyloxy)benzoic acid.
Ethoxylation: The intermediate product is then subjected to ethoxylation using ethyl iodide and a base such as potassium carbonate to introduce the ethoxy group at the 3-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(Cyclopentyloxy)-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Produces quinones or carboxylic acids.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(Cyclopentyloxy)-3-ethoxybenzoic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including those targeting cancer and neurodegenerative diseases.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Materials Science: It is studied for its potential use in liquid crystal displays and other advanced materials due to its unique structural properties.
作用機序
The mechanism of action of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
4-(Cyclopentyloxy)-3-ethoxybenzoic acid can be compared with other benzoic acid derivatives, such as:
4-(Cyclopentyloxy)benzoic acid: Lacks the ethoxy group, which may affect its reactivity and applications.
4-(Cyclopentyloxy)-3-methoxybenzoic acid: Contains a methoxy group instead of an ethoxy group, leading to different chemical and physical properties.
生物活性
4-(Cyclopentyloxy)-3-ethoxybenzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety with a cyclopentyloxy group and an ethoxy group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, although comprehensive studies are still limited.
Chemical Structure
The molecular formula of this compound is C14H18O4 with a molecular weight of 250.3 g/mol. The structural features suggest possible interactions with various biological targets due to the presence of both polar and hydrophobic groups.
Currently, there is no extensively documented mechanism of action for this compound. However, based on the structural characteristics, it is hypothesized that the compound may interact with enzymes or receptors involved in metabolic pathways. Its potential for modulating biological processes could be investigated further in future studies.
Antiproliferative Effects
Preliminary research indicates that compounds with similar structures may exhibit moderate antiproliferative activities against cancer cells by inhibiting specific signaling pathways such as the ERK pathway. While direct studies on this compound are lacking, it is reasonable to hypothesize that it may share similar properties.
Inflammatory Response Modulation
Compounds related to benzoic acids have been studied for their anti-inflammatory properties. The carboxylic acid functional group in this compound may contribute to such effects, potentially making it a candidate for further investigation in inflammatory models.
Research Findings and Case Studies
While specific case studies on this compound are not available, related compounds have been explored extensively:
- Antimicrobial Activity : Similar benzoic acid derivatives have shown effectiveness against various bacterial strains, suggesting that this compound might possess antimicrobial properties as well.
- Cancer Research : Studies on structurally analogous compounds indicate potential anticancer activities through mechanisms involving cell cycle arrest and apoptosis induction.
Comparative Analysis
A comparative analysis of this compound with other benzoic acid derivatives reveals potential advantages and areas for further research:
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains largely unexplored. Understanding its absorption, distribution, metabolism, and excretion (ADME) will be crucial for evaluating its therapeutic potential. Toxicological assessments are essential to ensure safety in any future clinical applications.
特性
IUPAC Name |
4-cyclopentyloxy-3-ethoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-17-13-9-10(14(15)16)7-8-12(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVXUXOUYROET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













